N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide
Description
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[45]decan-1-yl)acetamide is a complex organic compound that features a chromenyl group and a diazaspirodecane moiety
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17-12-19(9-4-1-5-10-19)22(21-17)13-18(24)20-15-8-11-25-16-7-3-2-6-14(15)16/h2-3,6-7,15H,1,4-5,8-13H2,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOBPFGHAANQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NN2CC(=O)NC3CCOC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Chromenyl Intermediate: This step involves the cyclization of a suitable precursor to form the chromenyl ring. For example, starting from a phenol derivative, an intramolecular cyclization can be induced using acidic or basic conditions.
Synthesis of the Diazaspirodecane Intermediate: This involves the formation of the spirocyclic structure, often through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Coupling of Intermediates: The final step involves coupling the chromenyl intermediate with the diazaspirodecane intermediate. This can be achieved through an amide bond formation, typically using reagents such as carbodiimides (e.g., DCC) or other coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The diazaspirodecane moiety can be reduced under hydrogenation conditions, potentially altering its spirocyclic structure.
Substitution: Both the chromenyl and diazaspirodecane groups can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is common.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group might yield chromone derivatives, while reduction of the diazaspirodecane could lead to simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structural motifs are reminiscent of known bioactive molecules, suggesting it could be a candidate for drug development, particularly in areas like oncology or neurology.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The chromenyl group could engage in π-π interactions with aromatic residues, while the diazaspirodecane moiety might form hydrogen bonds or ionic interactions with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-chromen-4-yl)-acetamide: Lacks the diazaspirodecane moiety, potentially altering its biological activity.
2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide: Lacks the chromenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
N-(3,4-dihydro-2H-chromen-4-yl)-2-(3-oxo-1,2-diazaspiro[4.5]decan-1-yl)acetamide is unique due to the combination of the chromenyl and diazaspirodecane groups. This dual functionality could confer a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
